(3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
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Overview
Description
(3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the bromine atom, and the addition of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, the compound’s unique chemical properties make it useful in the development of advanced materials. Its incorporation into polymers and other materials can enhance their performance characteristics, such as stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of (3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 8-bromo-4-phenylquinoline-6-carboxylic acid
- 4-(trifluoromethyl)phenylquinoline-6-carboxylic acid
- 8-bromo-4-(trifluoromethyl)quinoline-6-carboxylic acid
Uniqueness
What sets (3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid apart is its specific combination of substituents and stereochemistry. The presence of both a bromine atom and a trifluoromethyl group, along with the unique stereochemistry, provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H15BrF3NO2 |
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Molecular Weight |
438.2 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8-bromo-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C20H15BrF3NO2/c21-10-8-14-11-5-3-6-12(11)17(25-18(14)15(9-10)19(26)27)13-4-1-2-7-16(13)20(22,23)24/h1-5,7-9,11-12,17,25H,6H2,(H,26,27)/t11-,12+,17-/m1/s1 |
InChI Key |
FSJSKGPHUKTDIJ-BWACUDIHSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3C(=O)O)Br)C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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